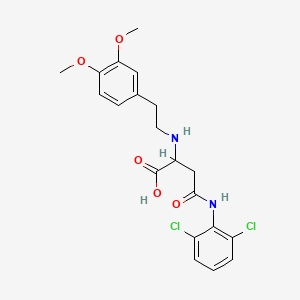

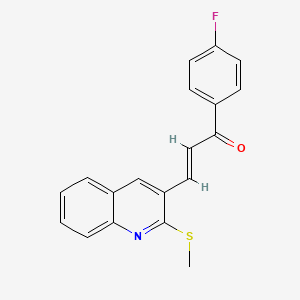

![molecular formula C22H16N2O2S B2529726 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate CAS No. 477862-35-4](/img/structure/B2529726.png)

4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate" is a thienopyrimidine derivative, a class of compounds known for their pharmacological importance. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been studied for various biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of thienopyrimidine derivatives has been a subject of research due to their biological significance. A one-step synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, which is a greener and more efficient method compared to the traditional three-step synthesis. This method involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, leading to a reduced catalyst loading and easy purification process . Another study describes the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide, which provides a facile method for preparing these derivatives with high yield .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be complex, and their analysis is crucial for understanding their properties and potential interactions with biological targets. One study presents the crystal structure of a thienopyrimidine derivative, revealing that the thienopyridine ring is almost coplanar, with a small dihedral angle between the thiophene and pyridine planes . This planarity could be significant for the compound's ability to interact with biological receptors.

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions, which are essential for modifying their structure and tuning their biological activity. For instance, the reaction between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines leads to derivatives of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine . These reactions are important for the development of new compounds with potential analgesic, anti-inflammatory, and anti-arthritic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines are influenced by their molecular structure. The crystallographic analysis of a thienopyrimidine derivative shows that it forms an intramolecular hydrogen bond with a molecule of dichloromethane, indicating the potential for specific intermolecular interactions . The density and crystallographic parameters provided in the study can be used to predict the solubility and stability of the compound, which are important for its formulation and application in a therapeutic context.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Formation :

- A study by Liu and He (2008) focused on synthesizing novel derivatives of thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone via an aza-Wittig reaction, highlighting the versatility of such compounds in chemical synthesis (Liu & He, 2008).

- Fang, Hu, and Ding (2008) reported the efficient synthesis of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones using iminophosphorane, showcasing the potential of these compounds in creating diverse molecular structures (Fang, Hu, & Ding, 2008).

Antioxidant Properties :

- Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antioxidant activity. This research highlights the potential of these compounds in medicinal chemistry, particularly for their radical scavenging abilities (Kotaiah et al., 2012).

Potential in Cancer Treatment :

- Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Their study suggests that these compounds have promising potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Applications :

- Research by Kumari et al. (2017) demonstrated significant antibacterial activity in novel thieno[2,3-d]pyrimidinone derivatives. This indicates their potential use in developing new antimicrobial agents (Kumari et al., 2017).

Nonlinear Optical Properties :

- A study by Hussain et al. (2020) on thiopyrimidine derivatives, including similar compounds, focused on their nonlinear optical properties. This suggests applications in fields like optoelectronics and photonics (Hussain et al., 2020).

Propiedades

IUPAC Name |

[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-15-4-2-5-17(14-15)22(25)26-18-9-7-16(8-10-18)21-23-12-11-19(24-21)20-6-3-13-27-20/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCHHMSFKLUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

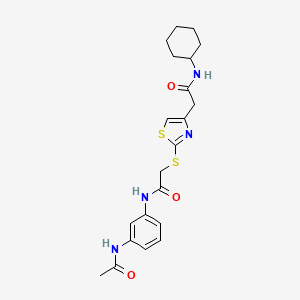

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

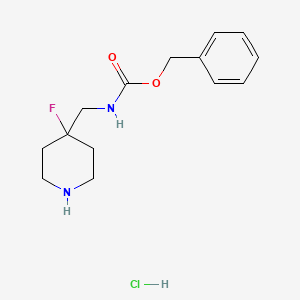

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

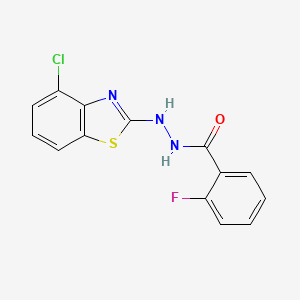

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

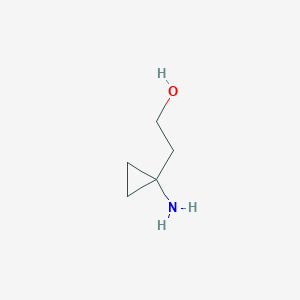

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

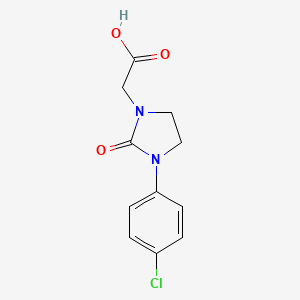

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)